![molecular formula C20H22N6O2 B6450206 2-(2-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole CAS No. 2640950-35-0](/img/structure/B6450206.png)
2-(2-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(2-ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole” is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class . It has been studied for its potential as a bromodomain inhibitor . Bromodomains are promising therapeutic targets for treating various diseases, including cancers .
Synthesis Analysis
The synthesis of this compound or its close derivatives involves designing and optimizing based on a fused-triazole backbone with two C-amino groups as substituents . The compounds were optimized for potency and physical properties .Molecular Structure Analysis
The molecular structure of this compound has been characterized by determining the crystal structures of BD1 in complex with selected inhibitors . The binding modes offer promising starting molecules for designing potent BRD4 BD inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound or its close derivatives have been measured or calculated . For instance, compound 1 exhibits superior thermostability .Applications De Recherche Scientifique
Medicinal Chemistry
Antimalarial Agent: 1,2,4-triazolo[4,3-a]pyridines have been investigated as antimalarial agents . The compound’s unique structure may contribute to its efficacy against malaria parasites.
Inhibitor of 11β-Hydroxysteroid Dehydrogenase-Type 1 (11β-HSD-1): Functionalized 1,2,4-triazolo[4,3-a]pyridines have been studied as inhibitors of 11β-HSD-1, an enzyme involved in cortisol metabolism . Modulating this enzyme could have implications for metabolic disorders and inflammation.
Inhibitor of P38α Mitogen-Activated Protein (MAP) Kinase: Certain 1,2,4-triazolo[4,3-a]pyridines act as inhibitors of P38α MAP kinase, a key player in cellular signaling pathways . Targeting this kinase may have therapeutic potential in inflammatory diseases and cancer.
Material Chemistry
1,2,4-triazolo[4,3-a]pyridines find applications in material chemistry:
Coordination Chemistry: These compounds serve as ligands in coordination complexes, contributing to the design of novel materials with specific properties . Their unique heterocyclic structure allows for diverse coordination modes.
Energetic Materials
High-Energy Compounds: Bicyclic fused [1,2,4]triazolo[4,3-b]pyridazine derivatives have been used to construct low-sensitivity high-energy materials . These compounds exhibit promising properties for use in propellants and explosives.
Cancer Research
Evaluation Against Cancer Cell Lines: [1,2,4]triazolo[4,3-a]pyrazine derivatives containing 4-oxo-pyridazinone moieties were evaluated against three cancer cell lines (A549, MCF-7, and HeLa) and c-Met kinase . These compounds may hold potential for cancer therapy.
Thermostable Energetic Materials
Fused-Triazole Derivatives: 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole, a fused-triazole compound, has been used to synthesize thermostable energetic materials . These materials could find applications in propellants and pyrotechnics.
Synthetic Methodology
One-Pot Synthesis: A KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines provides a practical one-pot route to substituted 1,2,4-triazolo[4,3-a]pyridines . This transition-metal-free procedure is efficient and environmentally advantageous.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b]pyridazine derivatives, have been reported to inhibit certain kinases .
Mode of Action
Based on the structure, it can be inferred that it might interact with its targets through hydrogen bonding and electrostatic interactions . The [1,2,4]triazolo[4,3-b]pyridazine moiety could mimic the part of the molecule that interacts with the target .
Biochemical Pathways
Similar compounds have been associated with the inhibition of cell proliferation , suggesting that it might affect pathways related to cell growth and division.
Pharmacokinetics
The [1,2,4]triazolo[4,3-b]pyridazine moiety could potentially affect its metabolism and excretion .
Result of Action
Similar compounds have shown to inhibit the proliferation of endothelial and tumor cells , suggesting that it might have antiproliferative effects.
Orientations Futures
The future directions for this compound involve further optimization and testing. The compound shows promise as a lead compound for the development of inhibitors of the PD-1/PD-L1 interaction . Furthermore, the structure-activity relationships of the newly synthesized [1,2,4]triazolo[4,3-a]pyridines are being explored, and a ring fusion strategy can be employed for designing analogues .
Propriétés
IUPAC Name |
(2-ethoxyphenyl)-[2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-2-28-17-6-4-3-5-16(17)20(27)25-11-14-9-24(10-15(14)12-25)19-8-7-18-22-21-13-26(18)23-19/h3-8,13-15H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNCYCCZYZMCISN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC3CN(CC3C2)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxybenzoyl)-5-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrole |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.